![molecular formula C22H26O8 B14360192 Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]- CAS No. 93609-04-2](/img/structure/B14360192.png)
Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, is a complex organic compound with a molecular formula of C22H26O8 This compound is characterized by the presence of two benzylic positions substituted with 3,4-dimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with a suitable butanedioic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and automated systems further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzylic positions to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions at the benzylic positions are common, often involving halogenation or other electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic positions.
Major Products
The major products formed from these reactions include benzylic alcohols, carboxylic acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, involves interactions with various molecular targets and pathways. The compound’s benzylic positions allow for resonance stabilization, making it reactive towards electrophiles and nucleophiles. This reactivity is crucial for its biological and chemical activities, including enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, methyl-: A simpler derivative with different reactivity and applications.
2,3-Dimethylbutanedioic acid: Another related compound with distinct chemical properties.
Uniqueness
Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-, stands out due to its unique substitution pattern at the benzylic positions, which imparts specific reactivity and potential applications not seen in simpler analogs. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
93609-04-2 |
|---|---|
Fórmula molecular |
C22H26O8 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
2,3-bis[(3,4-dimethoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C22H26O8/c1-27-17-7-5-13(11-19(17)29-3)9-15(21(23)24)16(22(25)26)10-14-6-8-18(28-2)20(12-14)30-4/h5-8,11-12,15-16H,9-10H2,1-4H3,(H,23,24)(H,25,26) |
Clave InChI |
NCLKBTXJCZVFDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C(CC2=CC(=C(C=C2)OC)OC)C(=O)O)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
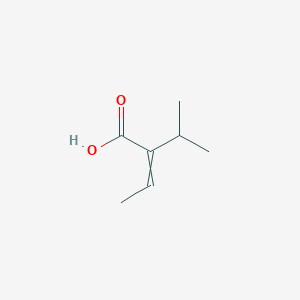
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
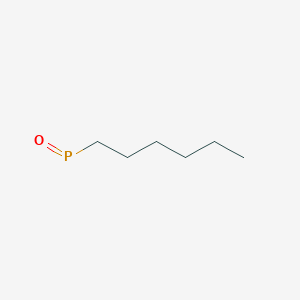
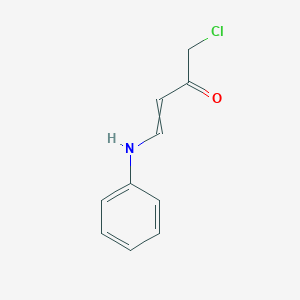
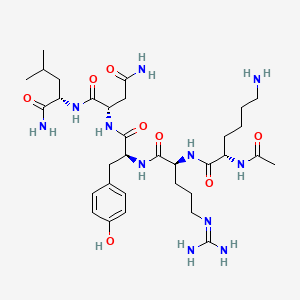
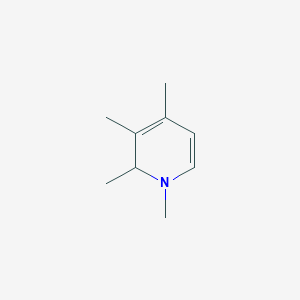
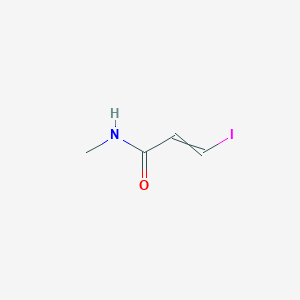
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
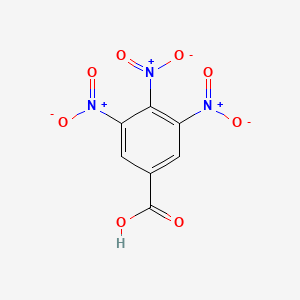
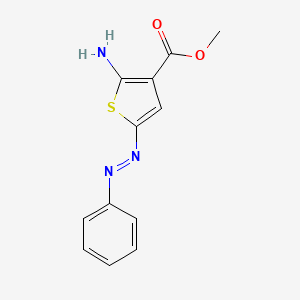
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
